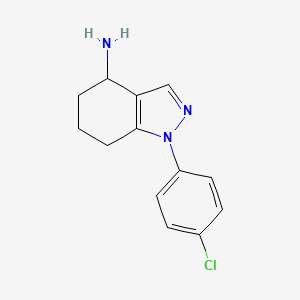

1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired indazole derivative. Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of complex molecules . Industrial production methods may involve continuous processes that optimize reaction conditions for higher yields and purity .

Chemical Reactions Analysis

1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other indazole derivatives and similar compounds:

Indole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Pyrazole derivatives: These compounds also possess diverse pharmacological effects and are known for their antileishmanial and antimalarial activities.

Thiazole derivatives: These compounds have shown antimicrobial and anticancer activities and are structurally similar to indazole derivatives.

The uniqueness of this compound lies in its specific structural features and the potential for targeted therapeutic applications. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and drug development.

Biological Activity

1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the indazole family, which is known for a variety of pharmacological properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C13H14ClN3

- Molecular Weight : 247.72 g/mol

- CAS Number : 1369093-49-1

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with appropriate indazole derivatives under basic conditions. The reaction often yields high purity and can be optimized for scale-up in pharmaceutical applications.

Anticancer Properties

Recent studies have indicated that indazole derivatives exhibit significant anticancer activities. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20.5 | Inhibition of cell proliferation |

| HCT116 (Colon Cancer) | 18.9 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Cardioprotective Effects

In cardiotoxicity models using doxorubicin (DOX), compounds similar to this compound have shown protective effects on cardiomyocytes. The mechanism involves reducing oxidative stress and apoptosis induced by DOX.

| Compound | Cell Viability (%) | ROS Inhibition (%) |

|---|---|---|

| Control | 100 | - |

| DOX | 45 | - |

| Compound X | 85 | 60 |

The protective effect was attributed to the ability of the compound to scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage.

Anti-inflammatory Activity

Indazole derivatives have also been noted for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

One notable study examined the effects of various indazole derivatives on inflammatory markers in a model of acute inflammation. The results indicated that certain derivatives significantly reduced levels of TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.

- Cell Cycle Arrest : Disruption of the cell cycle at specific checkpoints.

- Antioxidant Activity : Scavenging ROS and reducing oxidative stress.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.

Properties

Molecular Formula |

C13H14ClN3 |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-4-amine |

InChI |

InChI=1S/C13H14ClN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h4-8,12H,1-3,15H2 |

InChI Key |

CNEGUVQFEMONRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.